molecular formula C₁₃H₁₉NO₃ B1144836 4-(3-Morpholinopropoxy)phenol CAS No. 93759-97-8

4-(3-Morpholinopropoxy)phenol

Cat. No.: B1144836
CAS No.: 93759-97-8
M. Wt: 237.29
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Morpholinopropoxy)phenol is a phenolic derivative featuring a morpholine ring connected via a three-carbon propoxy linker. This compound is primarily utilized as a key intermediate in the synthesis of biologically active molecules, particularly quinazoline-based tyrosine kinase inhibitors such as 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline, which exhibits potent antitumor activity by targeting epidermal growth factor receptor (EGFR) . Its structure combines the electron-donating properties of the morpholine ring with the phenolic hydroxyl group, enabling versatile reactivity in alkylation and coupling reactions .

Properties

CAS No.

93759-97-8

Molecular Formula

C₁₃H₁₉NO₃

Molecular Weight

237.29

Synonyms

p-(3-Morpholinopropoxy)-phenol

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Morpholinopropoxy)phenol typically involves the reaction of morpholine with 3-(4-hydroxyphenoxy)propyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, and a base like potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Morpholinopropoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the morpholine ring or the phenoxy group.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

4-(3-Morpholinopropoxy)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Morpholinopropoxy)phenol involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits fungal enzymes such as D14 reductase and D7-D8 isomerase, disrupting fungal sterol synthesis pathways . This leads to the depletion of ergosterol and accumulation of ignosterol in fungal cell membranes, impairing their function.

Comparison with Similar Compounds

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (CAS: 675126-26-8)

  • Structural Differences: This compound replaces the phenolic hydroxyl group in 4-(3-Morpholinopropoxy)phenol with a methoxy group and introduces a nitro (-NO₂) and cyano (-CN) substituent on the aromatic ring.
  • Synthetic Utility: It serves as a precursor in the synthesis of EGFR inhibitors, similar to this compound. However, the nitro and cyano groups enhance its electrophilicity, facilitating nucleophilic aromatic substitution reactions during quinazoline scaffold assembly .
  • Physicochemical Properties: The nitro group increases molecular polarity (logP reduced by ~0.5 compared to this compound), impacting solubility and bioavailability.

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

  • Structural Differences: Features an imidazole ring substituted with phenyl groups instead of the morpholinopropoxy chain.
  • Functional Properties: Exhibits strong nonlinear optical (NLO) properties, including a third-order nonlinear susceptibility (χ³) of 2.2627 × 10⁻⁶ esu, as confirmed by Z-scan measurements. This contrasts with this compound, which lacks significant NLO activity due to its simpler π-system .
  • Applications: Primarily used in photonics and optoelectronics, unlike the pharmacological focus of this compound.

Ethyl (E)-3-(4-((7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4-yl)amino)phenyl)acrylate

  • Structural Differences: Incorporates a quinazoline core linked to the morpholinopropoxy-phenol moiety, with an additional acrylate ester group.
  • Biological Activity: Demonstrates enhanced EGFR inhibition (IC₅₀ < 50 nM) compared to the parent intermediate this compound, highlighting the importance of the quinazoline scaffold in target binding .
  • Synthetic Pathway: Synthesized via refluxing 4-chloroquinazoline with arylamines in isopropanol, a method analogous to the synthesis of this compound derivatives .

Data Tables

Table 1: Key Physicochemical and Functional Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Primary Application
This compound 253.30 Not reported Phenol, morpholine, propoxy Pharmaceutical intermediate
4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile 361.35 92–96 Nitro, cyano, methoxy EGFR inhibitor precursor
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol 328.37 278 Imidazole, phenol Nonlinear optical materials

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